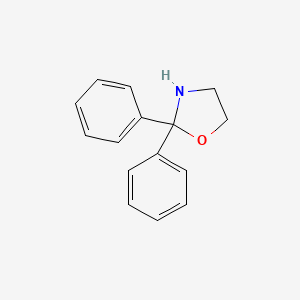![molecular formula C17H19NOS B5864639 N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)
N-benzyl-3-[(4-methylphenyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[(4-methylphenyl)thio]propanamide, also known as BMPTP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease.
Mechanism of Action
N-benzyl-3-[(4-methylphenyl)thio]propanamide works by selectively inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine and other neurotransmitters. Inhibition of MAO-B leads to an increase in the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory and analgesic properties. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-3-[(4-methylphenyl)thio]propanamide in lab experiments is its selectivity for MAO-B inhibition. This makes it a useful tool for studying the role of MAO-B in various physiological and pathological processes. However, this compound has some limitations as well. It is a highly toxic compound that requires strict safety protocols for handling and disposal. Additionally, its complex synthesis method makes it difficult to produce in large quantities.
Future Directions
There are a number of future directions for research on N-benzyl-3-[(4-methylphenyl)thio]propanamide. One area of focus is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of research is the development of new MAO-B inhibitors that are less toxic and have fewer side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases.
Synthesis Methods
N-benzyl-3-[(4-methylphenyl)thio]propanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylthiophenol with benzyl bromide to form 4-methylphenylthio-benzyl ether. This intermediate is then reacted with 3-bromopropionamide to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
N-benzyl-3-[(4-methylphenyl)thio]propanamide has been studied for its potential use in scientific research, particularly in the field of neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. This compound has also been studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease and depression.
properties
IUPAC Name |
N-benzyl-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-16(10-8-14)20-12-11-17(19)18-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCDPXPUYAHSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)


![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)

![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)

![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)

